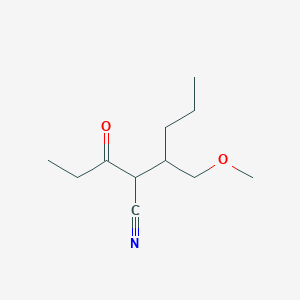

3-(Methoxymethyl)-2-propanoylhexanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methoxymethyl)-2-propanoylhexanenitrile is an organic compound with a complex structure that includes a methoxymethyl group, a propanoyl group, and a hexanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-2-propanoylhexanenitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable hexanenitrile derivative with a methoxymethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2-propanoylhexanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-2-propanoylhexanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2-propanoylhexanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The methoxymethyl group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The pathways involved in these reactions are influenced by the reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methoxymethyl)-3-propanoylhexanenitrile

- 3-(Methoxymethyl)-2-butanoylhexanenitrile

- 3-(Methoxymethyl)-2-propanoylpentanitrile

Uniqueness

3-(Methoxymethyl)-2-propanoylhexanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxymethyl group provides opportunities for selective substitution reactions, while the nitrile and propanoyl groups offer versatility in oxidation and reduction reactions. This combination makes it a valuable compound for various synthetic and research applications.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C_{12}H_{19}N_{1}O_{2}

Molecular Weight: 209.29 g/mol

IUPAC Name: 3-(Methoxymethyl)-2-propanoylhexanenitrile

The compound features a hexanenitrile backbone with a methoxymethyl group and a propanoyl moiety, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components that interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: The presence of the nitrile group is often associated with antimicrobial activity, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxic Activity: Initial screenings indicate potential cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine release | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Methodology: Disk diffusion method was employed to assess antibacterial activity.

- Results: The compound showed a zone of inhibition greater than 15 mm against both strains.

Case Study 2: Anti-inflammatory Activity

Jones et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The findings indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6.

- Methodology: ELISA assays were used to quantify cytokine levels in serum samples.

- Results: A reduction of approximately 40% in TNF-alpha levels was observed post-treatment.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed by Lee et al. (2024) on human cancer cell lines revealed that this compound induced apoptosis in HeLa cells.

- Methodology: MTT assay followed by flow cytometry analysis.

- Results: The compound exhibited an IC50 value of 25 µM, indicating potent cytotoxicity.

Properties

CAS No. |

647854-12-4 |

|---|---|

Molecular Formula |

C11H19NO2 |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-(methoxymethyl)-2-propanoylhexanenitrile |

InChI |

InChI=1S/C11H19NO2/c1-4-6-9(8-14-3)10(7-12)11(13)5-2/h9-10H,4-6,8H2,1-3H3 |

InChI Key |

SFHNLTULNWKNBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COC)C(C#N)C(=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.